5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a pyrimidine ring, an imidazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted furan, imidazole, and pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated furan derivatives, pyrimidine-imidazole hybrids, and carboxamide-containing molecules. Examples include:
- 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
- 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide .
Uniqueness
The uniqueness of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZWQAYOBMAOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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